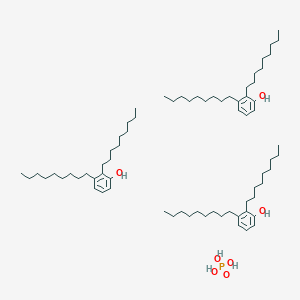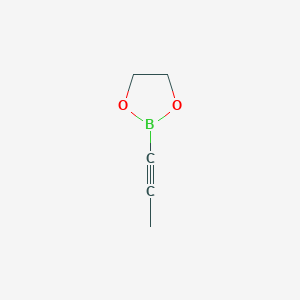![molecular formula C14H11N5O B12523108 N-[4-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 651769-73-2](/img/structure/B12523108.png)
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a tetrazole ring, which is known for its bioisosteric properties, making it a valuable component in drug design and development. The tetrazole ring can mimic the carboxyl group, enhancing the compound’s lipophilicity and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative, which is then coupled with benzoyl chloride to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a GPR35 agonist, the compound binds to the receptor, activating downstream signaling pathways that modulate pain and inflammation . The tetrazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can be compared with other tetrazole-containing compounds:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives: These compounds also feature the tetrazole ring and have shown potential in antibacterial and anticancer applications .
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Similar in structure but with the tetrazole ring positioned differently, affecting its biological activity.
The uniqueness of this compound lies in its specific interaction with GPR35, making it a promising candidate for therapeutic development.
Propiedades
Número CAS |
651769-73-2 |
|---|---|
Fórmula molecular |
C14H11N5O |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) |
Clave InChI |
KYFMRZSWZBCOCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)

![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)

![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)

![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)

![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)


